Methyl 4-chloro-1-benzofuran-2-carboxylate
Overview
Description
Methyl 4-chloro-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl 4-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or receptors involved in these biological processes .
Mode of Action
Benzofuran derivatives are known to interact with their targets, often inhibiting their function and leading to the observed biological effects . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it can be inferred that they may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .
Result of Action
Based on the known biological activities of benzofuran derivatives, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to enhanced antioxidant defenses in cells.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound, in particular, has been found to modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in the downregulation of pro-survival signaling and the induction of apoptotic pathways, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations result in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins and cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, such as the endoplasmic reticulum and nucleus, where it can modulate various cellular processes.
Properties
IUPAC Name |
methyl 4-chloro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJONRKLDGBAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.